![molecular formula C17H16ClNO3S B3142074 Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate CAS No. 497230-86-1](/img/structure/B3142074.png)
Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate
Overview
Description
Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of naphthothiophene derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that this compound has shown significant antiproliferative potential against mcf-7 and hepg-2 cancer cell lines , suggesting that it may target proteins or pathways involved in cell proliferation and survival.
Mode of Action
It has been observed to induce apoptosis in mcf-7 cells . This suggests that it may interact with its targets to disrupt normal cellular processes, leading to programmed cell death.
Biochemical Pathways
Given its observed antiproliferative and apoptosis-inducing effects , it is likely that it impacts pathways related to cell cycle regulation and apoptosis.
Result of Action
The compound has been observed to have significant antiproliferative effects against MCF-7 and HepG-2 cancer cell lines . Specifically, it has been shown to induce apoptosis in MCF-7 cells, with a significant reduction in cell viability . This suggests that the compound’s action results in the death of cancer cells, potentially making it a promising candidate for anticancer therapeutics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate typically involves a multi-step processThe reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and bases like triethylamine (Et3N) to facilitate the acylation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dihydrobenzo[g][1]benzothiole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-12-8-7-10-5-3-4-6-11(10)15(12)23-16(14)19-13(20)9-18/h3-6H,2,7-9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYFPPCAXKNLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC3=CC=CC=C32)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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